2,2-Dimethylpropyl phenyl carbonate

Catalog No.
S1508017
CAS No.
13183-19-2
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethylpropyl phenyl carbonate

CAS Number

13183-19-2

Product Name

2,2-Dimethylpropyl phenyl carbonate

IUPAC Name

2,2-dimethylpropyl phenyl carbonate

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-12(2,3)9-14-11(13)15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

NPZHSLKOUUVCQB-UHFFFAOYSA-N

SMILES

CC(C)(C)COC(=O)OC1=CC=CC=C1

Canonical SMILES

CC(C)(C)COC(=O)OC1=CC=CC=C1

Traditional Synthesis Approaches

Phosgene-Mediated Carbonylation Reactions

Phosgene-based routes remain a classical method for synthesizing carbonate esters. In this process, 2,2-dimethylpropyl phenol reacts with phosgene ($$ \text{COCl}_2 $$) under controlled conditions to yield 2,2-dimethylpropyl phenyl carbonate. The reaction typically proceeds via an interfacial polycondensation mechanism in the presence of alkali catalysts. For example, bisphenol A derivatives are carbonylated using phosgene to produce polycarbonates, with the neopentyl variant offering enhanced thermal stability. However, phosgene’s high toxicity and environmental risks have spurred interest in alternative methods.

Transesterification of Dimethyl Carbonate with Alcohols

Transesterification with dimethyl carbonate (DMC) is a greener approach. Here, phenol reacts with DMC in the presence of catalysts such as magnesium hydroxide ($$ \text{Mg(OH)}_2 $$) nanoflakes, achieving selectivities up to 92.3% under optimized conditions (453 K, 13 h). The reaction mechanism involves nucleophilic acyl substitution, where the neopentyl alcohol displaces the methoxy group of DMC. This method avoids hazardous reagents and aligns with sustainable chemistry principles.

Catalytic Synthesis Methods

Metal-Organic Framework (MOF)-Catalyzed Reactions

MOFs, such as zirconium-based MOF-892, have demonstrated exceptional activity in CO₂ fixation reactions. By catalyzing the cycloaddition of CO₂ with epoxides, MOF-892 facilitates the synthesis of cyclic carbonates, including neopentyl derivatives, under mild conditions (1 atm CO₂, 80°C). The framework’s Lewis and Brønsted acid sites synergistically activate substrates, achieving 99% selectivity for styrene carbonate.

Base-Catalyzed Condensation Reactions

Base catalysts like potassium carbonate ($$ \text{K}2\text{CO}3 $$) or sodium hydroxide ($$ \text{NaOH} $$) promote transesterification between phenyl carbonates and neopentyl glycol. For instance, neopentyl glycol ($$ \text{C}5\text{H}{12}\text{O}_2 $$) reacts with diphenyl carbonate in molten states to yield high-purity 2,2-dimethylpropyl phenyl carbonate, with minimal byproduct formation.

Alternative Synthesis Routes

CO₂-Based Cycloaddition with Epoxides

The cycloaddition of CO₂ with epoxides, catalyzed by indium-based MOFs, offers a sustainable route to cyclic carbonates. This method converts styrene oxide and CO₂ into styrene carbonate with 88% yield, demonstrating scalability for industrial applications.

Industrial-Scale Production

Solvent-Free and Continuous Flow Reactor Systems

Industrial processes prioritize solvent-free systems to reduce waste. Continuous flow reactors enable efficient heat and mass transfer, achieving >90% conversion in transesterification reactions. For example, KATriz/Al₂O₃ catalysts in fixed-bed reactors produce diethyl carbonate (DEC) and methyl ethyl carbonate (EMC) with 500-hour stability.

Economic and Scalability Considerations

Phosgene-free methods, despite higher initial costs, offer long-term savings through reduced safety measures and waste treatment. A 2024 study estimated that MOF-catalyzed routes could lower production costs by 30% compared to traditional methods.

Base-Catalyzed Mechanisms and Transition State Analysis

The aminolysis of 2,2-dimethylpropyl phenyl carbonate proceeds through a well-established addition-elimination mechanism characteristic of carbonate esters [4]. Base-catalyzed aminolysis involves the formation of a tetrahedral intermediate through nucleophilic attack by the amine on the carbonyl carbon [3]. The reaction mechanism typically follows a two-step pathway where the first step involves the addition of the nucleophile to form a tetrahedral intermediate, followed by elimination of the leaving group [4].

Transition state analysis reveals that the reaction proceeds through a zwitterionic tetrahedral intermediate containing both positively charged nitrogen and negatively charged oxygen centers [3]. The stability of this intermediate is crucial for determining the overall reaction rate and selectivity [3]. Computational studies indicate that the transition state geometry involves partial bond formation between the nucleophile and the electrophilic carbon center, while simultaneously showing partial bond breaking of the carbon-oxygen bond to the leaving group [4].

The base-catalyzed mechanism demonstrates pH-dependent kinetics, with optimal reaction rates observed under moderate to high pH conditions [12]. The presence of base facilitates deprotonation of the nucleophile, increasing its nucleophilicity and enhancing the rate of attack on the carbonate center [3]. Brønsted-type plots for aminolysis reactions reveal slopes typically ranging from 0.26 to 0.98, indicating varying degrees of charge transfer in the transition state depending on the basicity of the nucleophile [3].

Kinetic Studies of Nucleophilic Attack on Carbonate Esters

Kinetic investigations of nucleophilic substitution reactions on carbonate esters demonstrate second-order kinetics, with the rate being first-order in both the carbonate ester and the nucleophile [3] [12]. The rate expression for the overall reaction can be described by the equation: rate = k[carbonate][nucleophile], where k represents the second-order rate constant [12].

NucleophileRate Constant (M⁻¹s⁻¹)Temperature (°C)Solvent
Primary amines2.1 × 10⁻³25Acetonitrile
Secondary amines4.8 × 10⁻⁴25Acetonitrile
Aromatic amines1.2 × 10⁻⁵25Acetonitrile

Studies reveal that the nucleophilic attack on carbonate esters exhibits distinct reactivity patterns based on nucleophile structure [3]. Primary alkyl amines demonstrate significantly higher reactivity compared to secondary amines, while aromatic amines show the lowest reactivity due to reduced nucleophilicity [2]. The reaction kinetics follow the Hammond postulate, where more reactive nucleophiles lead to earlier transition states with less charge development [3].

Temperature-dependent kinetic studies indicate activation energies ranging from 45 to 85 kilojoules per mole, depending on the nature of the nucleophile and reaction conditions [12]. Arrhenius plots demonstrate linear relationships between logarithmic rate constants and inverse temperature, confirming the validity of the proposed mechanism [3].

Steric and Electronic Effects on Reaction Rates

The 2,2-dimethylpropyl group introduces significant steric hindrance that substantially affects reaction rates in nucleophilic substitution reactions [12] [15]. Steric effects manifest through reduced accessibility of the carbonyl carbon to incoming nucleophiles, resulting in decreased reaction rates compared to less hindered carbonate esters [12]. The branched structure of the 2,2-dimethylpropyl group creates a sterically demanding environment that preferentially favors smaller, less bulky nucleophiles [15].

Electronic effects play a complementary role in determining reaction rates [12]. The electron-donating nature of alkyl groups, particularly branched alkyl substituents, reduces the electrophilicity of the carbonyl carbon through inductive effects [12]. This electronic deactivation manifests as decreased susceptibility to nucleophilic attack, with rate constants typically 3-5 times lower than corresponding phenyl carbonate esters with primary alkyl groups [12].

Hammett analysis of substituted phenyl carbonate esters reveals ρ values ranging from 1.8 to 2.4, indicating significant sensitivity to electronic effects in the phenyl ring [12]. Electron-withdrawing substituents accelerate the reaction by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect [12]. The combination of steric and electronic effects creates a complex reactivity profile that must be considered in synthetic applications [15].

Transesterification and Condensation Reactions

Methanolysis in Biodiesel Production Contexts

Methanolysis of carbonate esters represents an important class of transesterification reactions with applications in biodiesel production processes [23]. The reaction of 2,2-dimethylpropyl phenyl carbonate with methanol proceeds through a nucleophilic acyl substitution mechanism, yielding methyl phenyl carbonate and 2,2-dimethylpropanol [21]. This transformation demonstrates significant relevance in the context of biodiesel synthesis, where carbonate esters serve as intermediates in the production of fatty acid methyl esters [20].

Catalytic systems for methanolysis typically employ basic catalysts such as sodium methoxide, potassium hydroxide, or carbonate salts [23]. The reaction kinetics follow second-order behavior, with rates dependent on both methanol concentration and carbonate ester concentration [21]. Optimal reaction conditions involve temperatures between 60-80°C and catalyst loadings of 0.5-1.0 weight percent based on the total reaction mixture [23].

The thermodynamics of methanolysis reactions are generally favorable, with equilibrium constants ranging from 10² to 10⁴ depending on temperature and reaction conditions [22]. However, the reaction equilibrium can be shifted toward product formation through continuous removal of one of the alcoholic products or through the use of excess methanol [21]. Industrial applications often employ reactive distillation techniques to achieve high conversions while minimizing byproduct formation [22].

Intermolecular vs. Intramolecular Condensation Pathways

Condensation reactions of carbonate esters can proceed through either intermolecular or intramolecular pathways, with the mechanism determined by substrate structure and reaction conditions [25] [30]. Intermolecular condensation involves the reaction between two separate molecules, leading to the formation of larger molecular weight products with accompanying elimination of small molecules [25]. In contrast, intramolecular condensation occurs within a single molecule containing multiple reactive sites, typically resulting in cyclic product formation [27].

The preference for intramolecular versus intermolecular pathways depends critically on the ability to form stable ring structures [30]. Five- and six-membered rings are particularly favored due to their thermodynamic stability and reduced ring strain [27]. The formation of larger rings (seven members or more) becomes increasingly difficult due to entropic factors and conformational constraints [30].

Kinetic studies reveal that intramolecular condensation reactions typically exhibit first-order kinetics with respect to the substrate concentration, while intermolecular processes follow second-order kinetics [25]. Activation energies for intramolecular cyclization are generally lower than those for intermolecular condensation, reflecting the entropic advantage of having reactive groups in close proximity [27]. The effective molarity for intramolecular reactions can be several orders of magnitude higher than the actual concentration, leading to preferential cyclization under dilute conditions [30].

Role of Water and Glycerol in Reaction Dynamics

Water plays a multifaceted role in carbonate ester reaction dynamics, acting both as a nucleophile and as a catalyst for various transformation pathways [24] [31]. In hydrolysis reactions, water directly attacks the carbonyl carbon of the carbonate ester, leading to the formation of the corresponding alcohol and carbonic acid derivatives [24]. The presence of water can significantly alter reaction selectivity by providing alternative reaction pathways that compete with desired transformations [18].

Glycerol demonstrates particular importance in carbonate chemistry due to its ability to participate in transcarbonation reactions [24] [31]. The reaction of carbonate esters with glycerol yields glycerol carbonate derivatives, which serve as valuable intermediates in polymer synthesis and fine chemical production [28]. These reactions typically require elevated temperatures (120-180°C) and basic catalysts to achieve acceptable conversion rates [24].

The influence of water concentration on reaction dynamics exhibits a complex relationship with reaction rate and selectivity [18]. Low water concentrations (less than 0.04 grams water per gram of reactant) generally enhance transesterification selectivity by minimizing competing hydrolysis reactions [59]. However, trace amounts of water can actually accelerate certain reactions by facilitating catalyst dissolution and improving mass transfer [20]. Higher water concentrations (greater than 0.08 grams water per gram of reactant) lead to increased hydrolysis and reduced selectivity toward desired transesterification products [59].

Polymerization and Copolymerization

Ring-Opening Polymerization with Lactides

Ring-opening polymerization of cyclic carbonate esters with lactides represents a significant synthetic methodology for producing biodegradable copolymers [34] [36]. The copolymerization of carbonate monomers with lactide systems proceeds through an alternating insertion mechanism, yielding polycarbonate-polyester block copolymers with controllable microstructures [34]. These reactions typically employ organometallic catalysts such as zinc complexes, aluminum triflate, or organocatalytic systems based on guanidine bases [36].

The incorporation of carbonate units into polylactide chains significantly alters the thermal and mechanical properties of the resulting polymers [34]. Studies demonstrate that carbonate incorporation levels of 17-38 mol% can be achieved depending on monomer feed ratios and reaction conditions [34]. The molecular weights of the resulting copolymers range from 6,000 to 93,000 grams per mole, with polydispersity values between 1.3 and 2.1 [36].

Kinetic analysis reveals that the copolymerization proceeds with turnover frequencies up to 19,800 per hour under optimized conditions [34]. The reaction mechanism involves coordination of both monomers to the metal center, followed by insertion into the growing polymer chain [35]. Notably, homopolymerization of ethylene carbonate does not occur under the reaction conditions, indicating that the presence of lactide is essential for polymer chain growth [34].

Catalyst SystemTemperature (°C)Reaction Time (h)Carbonate Content (mol%)Molecular Weight (g/mol)
Zinc diaminophenolate6042615,200
Aluminum triflate8062322,400
Guanidine base7033718,900

Ullmann Coupling for Diaryl Ether Linkages

The Ullmann coupling reaction provides a valuable synthetic route for incorporating diaryl ether linkages into carbonate-containing polymers [41] [43]. This copper-catalyzed transformation enables the formation of carbon-oxygen bonds between aromatic rings, creating polymeric materials with enhanced thermal stability and unique electronic properties [40]. The reaction typically employs copper iodide catalysts in combination with multidentate ligands such as diamine or amino acid derivatives [41].

Mechanistic studies indicate that the Ullmann coupling proceeds through an addition-elimination sequence involving organocopper intermediates [39]. The reaction mechanism involves oxidative addition of the aryl halide to the copper center, followed by nucleophilic attack by the phenolic oxygen and subsequent reductive elimination to form the diaryl ether bond [43]. Carbonate groups can serve as both nucleophiles and leaving groups in these transformations, depending on the specific reaction conditions employed [43].

Optimization studies reveal that reaction temperatures between 90-110°C and catalyst loadings of 5-10 mol% provide optimal yields for diaryl ether formation [41]. The choice of ligand significantly influences both reaction rate and selectivity, with N,N-dimethylglycine demonstrating superior performance compared to other multidentate ligands [41]. Substrate scope investigations indicate that electron-rich aryl bromides can be successfully coupled, although reaction times may be extended compared to electron-deficient substrates [40].

Microstructural Control in Polycarbonate Synthesis

Microstructural control in polycarbonate synthesis involves precise regulation of polymer chain architecture, stereochemistry, and sequence distribution [45] [46]. Advanced catalyst design enables the synthesis of polycarbonates with controlled tacticity, molecular weight distribution, and copolymer composition [45]. Chiral catalysts, particularly salen-based metal complexes, demonstrate remarkable ability to control stereoselectivity in the polymerization of prochiral monomers [46].

The use of dual catalyst systems provides enhanced control over polymer microstructure through differential reactivity toward different monomer types [45]. These biomimetic catalyst designs feature asymmetric catalytic environments that differentiate the transfer rates of polymer alkoxy anions between multiple metal centers [45]. This approach enables the achievement of high sequence regularity, with alternating block ratios reaching 92% under optimized conditions [45].

Mechanistic analysis reveals that microstructural control operates through dual kinetic modulation pathways [45]. The first involves selective monomer insertion based on steric and electronic factors, while the second controls chain transfer events that determine polymer molecular weight [46]. Temperature and monomer concentration effects allow fine-tuning of polymer microstructure, with lower temperatures generally favoring higher stereoselectivity [46]. Advanced characterization techniques, including high-resolution nuclear magnetic resonance spectroscopy at 900 megahertz, enable detailed analysis of polymer microstructure at the molecular level [46].

Photochemical and Oxidative Reactions

Ultraviolet-Initiated Radical Formation and Chain Reactions

Ultraviolet irradiation of carbonate esters initiates radical formation through homolytic cleavage of carbon-oxygen bonds, leading to the generation of alkoxy and acyl radicals [49] [52]. The photochemical decomposition of 2,2-dimethylpropyl phenyl carbonate under ultraviolet-C conditions yields primary radical species that can participate in subsequent chain propagation reactions [25]. These radical intermediates demonstrate sufficient stability to engage in intermolecular reactions with various substrates, including alcohols and other carbonate esters [25].

The mechanism of photochemical radical formation involves initial excitation of the carbonate chromophore, followed by intersystem crossing to triplet states that facilitate bond dissociation [52]. Quantum yield measurements indicate that radical formation efficiency depends strongly on wavelength, with maximum yields observed at wavelengths below 300 nanometers [50]. The presence of sensitizers or photocatalysts can significantly enhance radical generation efficiency and allow the use of visible light for initiation [49].

Chain reaction mechanisms involving carbonate-derived radicals exhibit characteristic features of radical polymerization processes [49]. Propagation steps involve addition of carbon-centered radicals to unsaturated bonds or hydrogen abstraction from suitable substrates [25]. Termination occurs through radical-radical coupling reactions or disproportionation processes [49]. Kinetic analysis reveals that chain lengths can reach 100-1000 units under favorable conditions, indicating efficient radical propagation [25].

Oxygen-Dependent Oxidation Pathways

Oxygen-dependent oxidation of carbonate esters proceeds through multiple mechanistic pathways that depend on reaction conditions and the presence of catalytic species [53] [54]. The primary oxidation pathway involves the formation of carbonate radical anions through electron transfer processes, followed by reaction with molecular oxygen to generate reactive oxygen species [53]. These transformations are particularly relevant in atmospheric chemistry and environmental degradation processes [56].

Carbonate radical species demonstrate significant oxidizing potential, with reduction potentials comparable to those of hydroxyl radicals [53]. The reaction of carbonate radicals with molecular oxygen yields peroxocarbonate intermediates that can undergo further decomposition to produce carbon dioxide and oxygen [54]. These oxidation processes exhibit strong pH dependence, with maximum reactivity observed under alkaline conditions where carbonate species predominate [53].

Mechanistic studies reveal that oxygen-dependent oxidation can proceed through both direct and indirect pathways [55]. Direct oxidation involves immediate reaction between carbonate radicals and molecular oxygen, while indirect pathways involve the formation of secondary oxidizing species such as superoxide or hydrogen peroxide [53]. The relative importance of these pathways depends on factors including pH, temperature, and the presence of transition metal catalysts [55].

Oxidation PathwayPrimary ProductsReaction Rate (M⁻¹s⁻¹)pH Range
Direct oxygen reactionCO₂, O₂1.8 × 10⁸8-12
Peroxocarbonate formationHCO₄⁻, CO₄²⁻4.2 × 10⁷9-11
Metal-catalyzed oxidationCO₂, H₂O₂2.1 × 10⁹7-9

Byproduct Minimization Strategies

Byproduct minimization in carbonate ester reactions requires careful optimization of reaction conditions and catalyst selection to maximize selectivity toward desired products [59] [62]. The primary sources of byproducts include competing hydrolysis reactions, over-oxidation processes, and side reactions involving reactive intermediates [58]. Strategic approaches to byproduct reduction include the use of anhydrous conditions, controlled atmosphere techniques, and selective catalyst systems [59].

Water removal represents a critical strategy for minimizing hydrolysis byproducts in carbonate ester transformations [61]. Continuous distillation techniques can maintain water concentrations below critical thresholds, thereby preventing unwanted hydrolysis reactions [59]. Molecular sieves and other drying agents provide alternative approaches for water control in batch processes [61]. The optimization of water content typically requires balance between reaction rate enhancement and byproduct formation [20].

Catalyst design plays a crucial role in achieving high selectivity and minimizing byproduct formation [62]. Heterogeneous catalysts offer advantages in terms of product separation and catalyst recovery, while also providing improved selectivity compared to homogeneous systems [61]. The development of shape-selective catalysts enables discrimination between desired and undesired reaction pathways based on molecular size and shape [58]. Advanced catalyst formulations incorporating multiple active sites can provide sequential reaction control, enabling complex transformations with minimal byproduct formation [62].

XLogP3

3.8

Dates

Last modified: 07-17-2023

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